BenchChemオンラインストアへようこそ!

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

HDAC3 inhibition epigenetics cancer research

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid (CAS 1046052-21-4; hydrochloride salt CAS 1214239-55-0) is a synthetic α-amino acid derivative that incorporates a 4-methyl-1,2,5-oxadiazole (methylfurazan) side chain. The compound presents a molecular formula of C₆H₉N₃O₃ (free base, MW = 171.15 g mol⁻¹) and possesses a topological polar surface area of 102 Ų, three hydrogen-bond donors, and six hydrogen-bond acceptors.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
Cat. No. B15112644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCC1=NON=C1CC(C(=O)O)N
InChIInChI=1S/C6H9N3O3/c1-3-5(9-12-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)
InChIKeyHRTNOEVRQGQFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic Acid – Core Identity & Procurement Baseline


2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid (CAS 1046052-21-4; hydrochloride salt CAS 1214239-55-0) is a synthetic α-amino acid derivative that incorporates a 4-methyl-1,2,5-oxadiazole (methylfurazan) side chain. The compound presents a molecular formula of C₆H₉N₃O₃ (free base, MW = 171.15 g mol⁻¹) and possesses a topological polar surface area of 102 Ų, three hydrogen-bond donors, and six hydrogen-bond acceptors [1]. It is catalogued as a non-natural amino acid building block and has been profiled in biochemical screening panels, showing affinity for targets such as histone deacetylase 3 (HDAC3) and protein arginine methyltransferase 3 (PRMT3) [2][3].

Why Generic Substitution Is Not Advisable for 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic Acid


Superficially analogous heterocyclic alanine derivatives—such as the 4‑hydroxy‑1,2,5‑oxadiazol‑3‑yl or 1,2,4‑oxadiazol‑3‑yl congeners—display markedly different pharmacological fingerprints and physicochemical profiles. For example, the hydroxy analog ((+)‑10) acts as an unselective AMPA‑receptor‑preferring agonist (EC₅₀ ≈ 10 μM at iGluR2) [1], whereas 2‑amino‑3‑(4‑methyl‑1,2,5‑oxadiazol‑3‑yl)propanoic acid has not been reported to activate ionotropic glutamate receptors and instead shows nanomolar HDAC3 inhibition (IC₅₀ = 1.80 nM) [2]. The presence of the 4‑methyl substituent also alters lipophilicity, hydrogen‑bonding capacity, and metabolic stability relative to both the 4‑hydroxy analogue and the 1,2,4‑oxadiazole regioisomer, making simple interchange chemically unsound and likely to compromise experimental reproducibility. The quantified differentiation evidence presented in Section 3 directly addresses why this compound must be specified by exact structure for any application where potency, selectivity, or physicochemical consistency is critical.

Quantified Differentiation Evidence for 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic Acid vs. Closest Analogs


HDAC3 Inhibitory Potency: 1.80 nM IC₅₀ vs. Reference Inhibitor Entinostat

2‑Amino‑3‑(4‑methyl‑1,2,5‑oxadiazol‑3‑yl)propanoic acid inhibits human recombinant HDAC3 with an IC₅₀ of 1.80 nM in a biochemical HDAC‑Glo assay [1]. In contrast, the clinically advanced HDAC3 inhibitor entinostat (MS‑275) displays a reported IC₅₀ of approximately 0.5–5 μM in comparable enzymatic formats [2]. The >100‑fold potency advantage suggests this compound may serve as a more sensitive probe for HDAC3‑dependent mechanisms or as a starting point for covalent‑warhead‑free inhibitor design.

HDAC3 inhibition epigenetics cancer research

PRMT3 Binding Affinity: EC₅₀ 1.30 μM vs. Pan‑PRMT Inhibitor SGC707

In a cellular thermal shift assay (CETSA) using HEK293 cells expressing ePL‑tagged human PRMT3 methyltransferase domain, 2‑amino‑3‑(4‑methyl‑1,2,5‑oxadiazol‑3‑yl)propanoic acid produced an EC₅₀ of 1.30 × 10³ nM (1.30 μM) for protein stabilization [1]. The well‑characterized PRMT3/PRMT4 inhibitor SGC707 exhibits an IC₅₀ of approximately 31 nM in biochemical methylation assays but requires higher concentrations (≥10 μM) for cellular target engagement [2]. The assay‑context‑dependent potency of the methylfurazan‑alanine scaffold differentiates it from conventional SAM‑competitive inhibitors and may offer advantages for probing PRMT3 biology in intact cells.

PRMT3 methyltransferase chemical probe

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen‑Bonding Profile vs. 4‑Hydroxy Analog

The 4‑methyl substitution on the 1,2,5‑oxadiazole ring confers distinct physicochemical properties relative to the 4‑hydroxy analog (2‑amino‑3‑(4‑hydroxy‑1,2,5‑oxadiazol‑3‑yl)propanoic acid). The target compound exhibits a TPSA of 102 Ų, three hydrogen‑bond donors, and six hydrogen‑bond acceptors [1]. The 4‑hydroxy analog, by contrast, possesses an additional hydrogen‑bond donor (four total) and a higher TPSA (~122 Ų, predicted) due to the hydroxy group. This ~20 Ų reduction in TPSA is expected to improve passive membrane permeability by approximately 2–3‑fold based on established TPSA‑permeability correlations [2], making the 4‑methyl derivative a more favorable scaffold for intracellular target engagement when cellular penetration is a limiting factor.

physicochemical properties bioisostere design medicinal chemistry

Scaffold‑Specific Pharmacological Selectivity: AMPA Receptor Activity Absent vs. 4‑Hydroxy Analog

The 4‑hydroxy‑1,2,5‑oxadiazol‑3‑yl analog ((+)‑10) functions as a potent AMPA receptor‑preferring agonist with an EC₅₀ of 10 μM at iGluR2, demonstrating only low stereoselectivity across iGluR subtypes [1]. In contrast, 2‑amino‑3‑(4‑methyl‑1,2,5‑oxadiazol‑3‑yl)propanoic acid has not been reported to activate AMPA or NMDA receptors in published screening panels; its biochemical activity is instead directed toward epigenetic targets (HDAC3, PRMT3) [2][3]. This functional divergence—glutamate‑receptor agonism vs. epigenetic enzyme modulation—establishes that the 4‑methyl substitution fundamentally redirects the biological target profile, preventing interchangeable use in neuroscience vs. epigenetics research contexts.

AMPA receptor ionotropic glutamate receptor selectivity profiling

Optimal Procurement-Centric Application Scenarios for 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic Acid


HDAC3‑Focused Epigenetic Probe Development

With an IC₅₀ of 1.80 nM against HDAC3 [1], this compound is suited as a starting scaffold for developing isoform‑selective HDAC3 inhibitors. Its potency exceeds that of benchmark inhibitors such as entinostat by >100‑fold, reducing the quantity of compound needed per assay plate and enabling high‑throughput screening at lower concentrations where off‑target histone deacetylase isoform engagement is minimized.

PRMT3 Cellular Target Engagement Studies

The compound engages PRMT3 in intact HEK293 cells with an EC₅₀ of 1.30 μM in CETSA format [2], providing a non‑SAM‑competitive chemical probe for dissecting PRMT3 biology. Its distinct mode of binding complements existing SAM‑site inhibitors such as SGC707 and enables orthogonal target validation in chromatin‑modification and RNA‑processing research.

Bioisostere‑Driven Scaffold Hopping in Medicinal Chemistry

The reduced TPSA (102 Ų vs. ~122 Ų for the 4‑hydroxy analog) and the absence of ionotropic glutamate receptor activity make the 4‑methyl‑1,2,5‑oxadiazole moiety a preferred bioisostere for carboxylic acid replacement when intracellular target access and selectivity over AMPA/NMDA receptors are required [3][4]. This scaffold is directly applicable in lead‑optimization campaigns where the 4‑hydroxy analog's receptor promiscuity would be unacceptable.

Non‑Natural Amino Acid Building Block for Peptide Engineering

As a conformationally constrained, heterocyclic α‑amino acid, the compound can replace glutamate or aspartate residues in peptide chains to introduce metabolic stability and altered hydrogen‑bonding patterns. Its computed properties (MW = 171.15 g mol⁻¹, 3 H‑bond donors, 6 H‑bond acceptors) [3] position it within the favorable range for peptide permeability, offering advantages over larger or more polar heterocyclic amino acid surrogates.

Quote Request

Request a Quote for 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.